molecular formula C4H6ClNO B14630836 4-Chloro-2-hydroxybutanenitrile CAS No. 55980-87-5

4-Chloro-2-hydroxybutanenitrile

Cat. No.: B14630836
CAS No.: 55980-87-5
M. Wt: 119.55 g/mol
InChI Key: LFLUXCGENSMZNV-UHFFFAOYSA-N
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Description

4-Chloro-2-hydroxybutanenitrile (C₄H₆ClNO) is an aliphatic nitrile featuring a hydroxyl (-OH) group at position 2 and a chlorine atom at position 4. This compound’s polar functional groups contribute to its reactivity and solubility profile.

Properties

CAS No.

55980-87-5

Molecular Formula

C4H6ClNO

Molecular Weight

119.55 g/mol

IUPAC Name

4-chloro-2-hydroxybutanenitrile

InChI

InChI=1S/C4H6ClNO/c5-2-1-4(7)3-6/h4,7H,1-2H2

InChI Key

LFLUXCGENSMZNV-UHFFFAOYSA-N

Canonical SMILES

C(CCl)C(C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-hydroxybutanenitrile can be synthesized through several methods:

Industrial Production Methods: Industrial production often employs the biocatalytic process due to its efficiency and reduced environmental impact. This method avoids the use of highly toxic cyanide, making it safer and more sustainable .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Sodium hydroxide (NaOH) and potassium cyanide (KCN) are typical reagents for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted nitriles and alcohols.

Scientific Research Applications

4-Chloro-2-hydroxybutanenitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-hydroxybutanenitrile involves its reactivity with various nucleophiles and electrophiles. The nitrile group can participate in nucleophilic addition reactions, while the hydroxyl group can engage in hydrogen bonding and other interactions. These properties make it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-2-phenylbutanenitrile (CAS 93273-13-3)

  • Structure : Aliphatic nitrile with a phenyl group at position 2 and chlorine at position 4.
  • Key Differences : The phenyl group enhances lipophilicity compared to the hydroxyl group in 4-Chloro-2-hydroxybutanenitrile, reducing water solubility. This makes it more suitable for organic-phase reactions.
  • Safety: Requires stringent handling due to inhalation risks, as noted in its Safety Data Sheet (SDS) .

4-Chloro-2-methylbenzonitrile

  • Structure : Aromatic nitrile with chlorine at position 4 and a methyl group at position 2.
  • Key Differences : The aromatic ring stabilizes the nitrile group, making it less reactive toward hydrolysis than aliphatic nitriles. Its applications likely differ, favoring use in agrochemicals or dyes .

4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanenitrile (CAS 1424386-60-6)

  • Structure : Aliphatic nitrile with a ketone group and aromatic chloro substituents.
  • Key Differences : The ketone group introduces electrophilic reactivity, enabling condensation reactions, unlike the hydroxyl group in this compound, which is nucleophilic .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Solubility Profile Reactivity Highlights
This compound C₄H₆ClNO -OH, -Cl, -CN Polar solvents (e.g., H₂O) Hydroxyl: esterification; -CN: hydrolysis
4-Chloro-2-phenylbutanenitrile C₁₀H₁₀ClN -Ph, -Cl, -CN Organic solvents (e.g., DMF) Phenyl: electrophilic substitution
4-Chloro-2-methylbenzonitrile C₈H₆ClN -CH₃, -Cl, -CN (aromatic) Organic solvents Stabilized nitrile; aromatic reactions
4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanenitrile C₁₆H₁₀Cl₃NO -Cl (aromatic), -CN, -C=O Low polarity solvents Ketone: nucleophilic addition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-2-hydroxybutanenitrile, and how can purity be validated?

  • Methodology : The compound can be synthesized via nucleophilic substitution of a hydroxyl group in 2-hydroxybutanenitrile using chlorinating agents (e.g., SOCl₂ or PCl₃). Reaction conditions (temperature, solvent polarity) must be optimized to minimize side reactions like over-chlorination. Validate purity using high-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) and UV detection at 210–220 nm to capture nitrile absorbance. Cross-validate with ¹H/¹³C NMR to confirm structural integrity, focusing on characteristic shifts for the hydroxy (δ ~2.5–5.0 ppm) and nitrile (δ ~110–130 ppm in ¹³C) groups .

Q. How can the stability of this compound be assessed under varying storage conditions?

  • Methodology : Conduct accelerated stability studies by storing the compound at 4°C, 25°C, and 40°C under inert atmospheres (N₂/Ar). Monitor degradation via gas chromatography-mass spectrometry (GC-MS) to detect volatile byproducts (e.g., dehydrohalogenation products or nitrile hydrolysis to carboxylic acids). Use Fourier-transform infrared spectroscopy (FTIR) to track functional group changes (e.g., loss of -CN peak at ~2240 cm⁻¹). Stability data should inform storage recommendations, such as refrigeration (0–4°C) in amber vials to prevent photodegradation .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

  • Methodology : Employ ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) for high-sensitivity detection of impurities (e.g., unreacted precursors or chlorinated byproducts). Calibrate using reference standards of suspected contaminants (e.g., 4-chloro-2-butenenitrile). For non-volatile impurities, use ion chromatography to quantify halide residues (e.g., Cl⁻ from decomposition) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Perform kinetic studies using varying nucleophiles (e.g., amines, thiols) under controlled pH and solvent conditions. Analyze reaction rates via stopped-flow spectroscopy or NMR titration to quantify intermediate formation. Computational modeling (e.g., density functional theory (DFT) ) can predict transition states and elucidate electronic effects of the chloro and hydroxy substituents on the nitrile’s electrophilicity .

Q. What strategies resolve contradictions in reported spectral data for this compound?

  • Methodology : Re-examine conflicting NMR or IR spectra by standardizing experimental conditions (e.g., solvent deuteration, concentration). Cross-reference with NIST Chemistry WebBook databases for analogous compounds (e.g., 4-chloro-2-butanol) to identify systematic errors. Validate via 2D NMR techniques (COSY, HSQC) to resolve signal overlap and confirm spin-spin coupling patterns .

Q. How can the compound’s role as a chiral intermediate be optimized in asymmetric synthesis?

  • Methodology : Develop enantioselective routes using chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column or circular dichroism (CD) spectroscopy. Compare kinetic resolution outcomes under varying temperatures and solvent polarities to maximize yield and ee .

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